molecular formula C10H14ClO3P B13705189 Diethyl(3-chlorophenyl)phosphonate CAS No. 23415-71-6

Diethyl(3-chlorophenyl)phosphonate

Cat. No.: B13705189
CAS No.: 23415-71-6
M. Wt: 248.64 g/mol
InChI Key: UZBRFBHQOPBXDL-UHFFFAOYSA-N
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Description

Diethyl (3-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .

Industrial Production Methods

Industrial production of diethyl (3-chlorophenyl)phosphonate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or copper may be used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chlorophenyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or other derivatives.

    Reduction Reactions: Reduction of the phosphonate group can yield phosphine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phosphonates with various functional groups.

    Oxidation Reactions: Products include phosphonic acids and their derivatives.

    Reduction Reactions: Products include phosphine derivatives.

Scientific Research Applications

Diethyl (3-chlorophenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (3-chlorophenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-chlorophenyl)phosphonate
  • Diethyl (2-chlorophenyl)phosphonate
  • Diethyl (3-bromophenyl)phosphonate
  • Diethyl (3-methylphenyl)phosphonate

Uniqueness

Diethyl (3-chlorophenyl)phosphonate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

CAS No.

23415-71-6

Molecular Formula

C10H14ClO3P

Molecular Weight

248.64 g/mol

IUPAC Name

1-chloro-3-diethoxyphosphorylbenzene

InChI

InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3

InChI Key

UZBRFBHQOPBXDL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC=C1)Cl)OCC

Origin of Product

United States

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